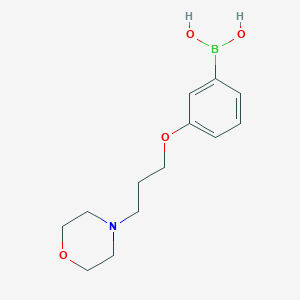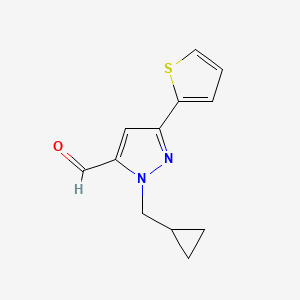
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a 1,3-dione with hydrazine. The thiophen-2-yl group could be introduced through a substitution reaction, and the cyclopropylmethyl group could be added through a nucleophilic addition to the aldehyde group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic thiophene and pyrazole rings, which could potentially participate in aromatic stacking interactions and hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The aldehyde group is typically quite reactive and could undergo a variety of reactions, including nucleophilic addition and oxidation . The thiophene ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research on heteroaryl pyrazole derivatives, including compounds with structural similarities to 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde, has demonstrated significant antimicrobial activities. A study detailed the synthesis of chitosan Schiff bases using heteroaryl pyrazole derivatives, which were then evaluated for their antimicrobial efficacy against various gram-positive and gram-negative bacteria, as well as fungi. These compounds showed variable antimicrobial activity depending on the Schiff base moiety, with no cytotoxic activity observed in MTT assays (Hamed et al., 2020).
Synthesis of Heterocycles with Antimicrobial and Anti-inflammatory Activities
Another study utilized 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde as a precursor for synthesizing new thiazole and pyrazoline heterocycles. These compounds were evaluated for their antimicrobial, anti-inflammatory, and analgesic activities, revealing that most of the synthesized compounds exhibited notable analgesic and anti-inflammatory effects (Abdel-Wahab et al., 2012).
Synthesis of Pyrazole Fused Pyran Analogues
A series of pyrazole fused pyrans were synthesized via intramolecular cyclization of 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehydes, showcasing antimicrobial and antioxidant susceptibilities. These compounds' molecular docking studies for antimicrobial and antioxidant activities highlight their potential in medical chemistry research (Gurunanjappa et al., 2016).
Advanced Synthesis Techniques and Molecular Docking Studies
Novel 1,2,3-triazolyl pyrazole derivatives were synthesized, showcasing potential as antimicrobial agents. These compounds were characterized and assessed for their in vitro antibacterial, antifungal, and antioxidant activities. Molecular docking studies supported their potential efficacy, particularly against E. coli MurB enzyme, suggesting a foundation for future antimicrobial therapies (Bhat et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-8-10-6-11(12-2-1-5-16-12)13-14(10)7-9-3-4-9/h1-2,5-6,8-9H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOJELQUOSYWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CS3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Oxan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1531334.png)
![(4Z)-4-[(oxolan-2-yl)methylidene]azepane hydrochloride](/img/structure/B1531336.png)
![1-[2-(Methylsulfanyl)benzoyl]azetidine-3-carboxylic acid](/img/structure/B1531341.png)
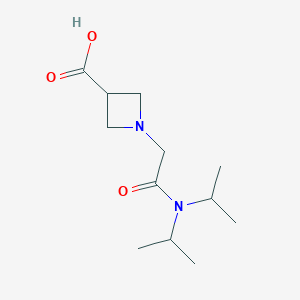
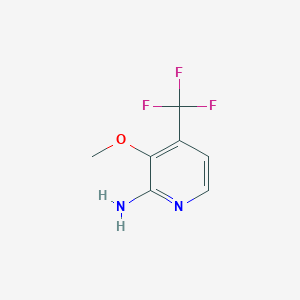
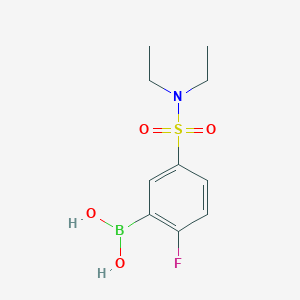
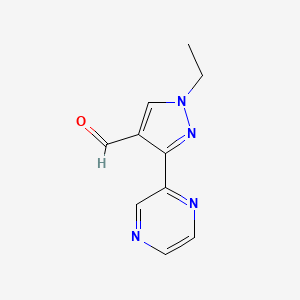
![1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531349.png)
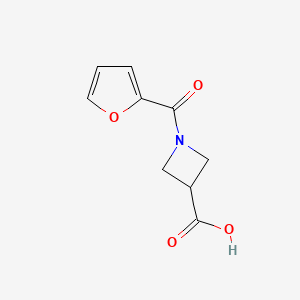
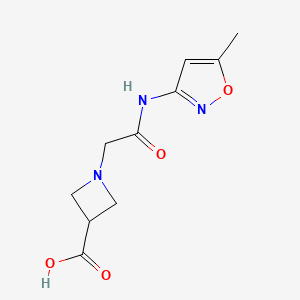
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531352.png)
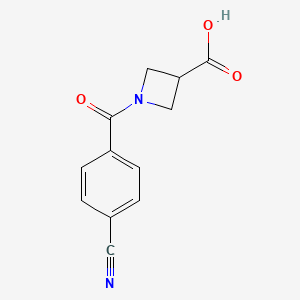
![N,N-diethyl-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1531356.png)
